molecular formula C18H25NO6 B1494317 Grantaline CAS No. 83482-61-5

Grantaline

Cat. No.: B1494317
CAS No.: 83482-61-5
M. Wt: 351.4 g/mol
InChI Key: JPUZGSKXUFRIIX-XIKLWUPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grantaline is a natural product found in Crotalaria globifera and Crotalaria virgulata with data available.

Properties

IUPAC Name

(1R,4R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-16(2)13-14(20)24-11-6-8-19-7-5-10(12(11)19)9-23-15(21)17(3,22)18(13,4)25-16/h5,11-13,22H,6-9H2,1-4H3/t11-,12-,13-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUZGSKXUFRIIX-XIKLWUPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(O1)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O)C(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83482-61-5
Record name Grantaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083482615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRANTALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT4Y4JG3BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of Grantaline and what are some of its key spectroscopic features?

A1: this compound is a pyrrolizidine alkaloid (PA) originally isolated from Crotalaria species. Its structure was revised and confirmed using various spectroscopic techniques, including Carbon-13 Nuclear Magnetic Resonance (13C NMR) [, ].

  • Molecular Formula: C18H25NO6 [, ]
  • Key Spectroscopic Data: The 13C NMR analysis of this compound, along with other related PAs, has been crucial in understanding the structural features of these alkaloids. Specifically, the effects of macrocyclic ring size, substituents, stereochemistry, and hydrogen bonding on the 13C NMR chemical shifts have been investigated [].

Q2: Why is the stereochemistry of this compound and related pyrrolizidine alkaloids important?

A2: The stereochemistry of PAs, including this compound, plays a significant role in their biological activity. The 13C NMR studies have helped in identifying specific stereochemical features and their influence on the chemical shifts observed in the spectra []. This information is valuable for understanding structure-activity relationships in PAs, which can be useful for potential pharmaceutical applications or toxicological studies.

Q3: Beyond spectroscopic characterization, what other research has been conducted on this compound?

A3: While the provided research focuses on structural elucidation, particularly through 13C NMR, this compound has also been the subject of other investigations. For instance, research has explored its presence in Crotalaria virgulata subsp. grantiana []. This suggests a broader interest in this compound's potential biological properties and its role within the plant.

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